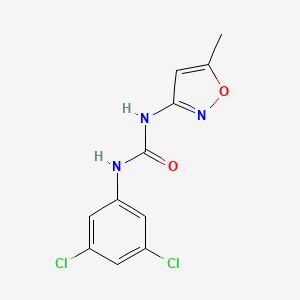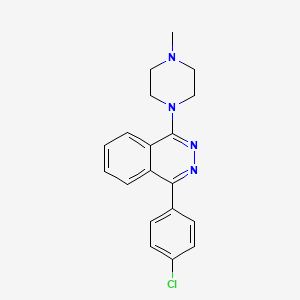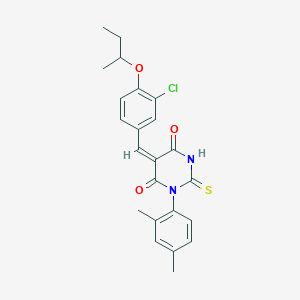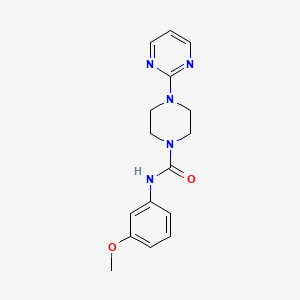
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (DCMU) is a chemical compound that is widely used in scientific research. It is a herbicide that inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields.
作用機序
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea works by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons during photosynthesis. By blocking the electron transport chain, N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea prevents the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have various biochemical and physiological effects, including:
1. Inhibition of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II.
2. Stimulation of respiration: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to stimulate respiration in some organisms, possibly by activating alternative electron transport pathways.
3. Induction of stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can induce stress responses in plants and other organisms, leading to changes in gene expression and physiological responses.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis, making it a valuable tool for studying the mechanisms of photosynthesis.
2. Easy to use: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a stable compound that is easy to handle and store, making it a convenient tool for lab experiments.
3. Low toxicity: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has low toxicity to humans and animals, making it a safe compound to work with in the lab.
Limitations:
1. Non-specific effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have non-specific effects on cellular metabolism, making it difficult to interpret some experimental results.
2. Limited scope: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is primarily useful for studying photosynthesis and the electron transport chain, limiting its applications in other areas of research.
3. Variable effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have variable effects on different organisms and under different experimental conditions, making it important to carefully control experimental variables.
将来の方向性
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including:
1. Developing new herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis could be used to develop new herbicides that are more effective and environmentally friendly.
2. Studying alternative electron transport pathways: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to stimulate respiration could be used to study alternative electron transport pathways in organisms.
3. Investigating stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to induce stress responses could be used to study the mechanisms of stress responses in plants and other organisms.
4. Exploring other applications: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's unique properties could be explored for other applications in research, such as in the development of new drugs or materials.
合成法
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a base such as sodium hydroxide. The reaction produces N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea as a white crystalline solid with a melting point of 96-97°C.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been used in scientific research for various purposes, including:
1. Studying photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis in plants, making it a useful tool for studying the mechanisms of photosynthesis.
2. Investigating the electron transport chain: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea blocks the electron transport chain in photosystem II, making it a valuable compound for studying the electron transport chain in general.
3. Developing herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis has led to the development of other herbicides that work in a similar manner.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-2-10(16-18-6)15-11(17)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGXWLWHWUVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)


![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
